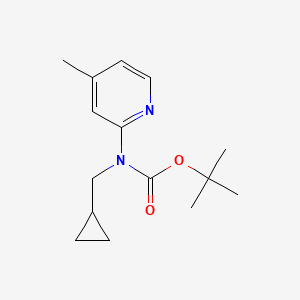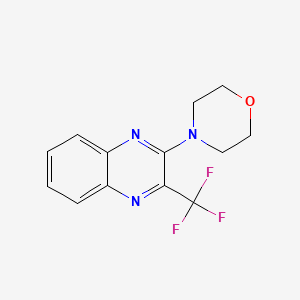
2-Morpholino-3-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-3-(trifluoromethyl)quinoxaline is a compound with the molecular formula C13H12F3N3O . It is a derivative of quinoxaline, a class of N-heterocyclic compounds that are important biological agents .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2-Morpholino-3-(trifluoromethyl)quinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of 2-Morpholino-3-(trifluoromethyl)quinoxaline consists of a morpholine ring attached to a quinoxaline ring, which is further substituted with a trifluoromethyl group . The InChIKey of the compound is CVLXLLSRTYGQGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Morpholino-3-(trifluoromethyl)quinoxaline has a molecular weight of 283.25 g/mol . It has a topological polar surface area of 38.2 Ų and a complexity of 333 . It has no hydrogen bond donors and seven hydrogen bond acceptors .Scientific Research Applications
Antifungal and Antibacterial Applications
Quinoxalines, including 2-Morpholino-3-(trifluoromethyl)quinoxaline, are important biological agents with several prominent pharmacological effects like antifungal and antibacterial . They have become a crucial component in drugs used to treat infectious diseases .
Antiviral Applications
Quinoxaline derivatives have shown significant antiviral properties. They are being researched for their potential to combat deadly pathogens, including viruses .
Antimicrobial Applications
Quinoxaline compounds have demonstrated antimicrobial activity, making them valuable in the development of new antimicrobial drugs .
Anti-Cancer Applications
2-Morpholino-3-(trifluoromethyl)quinoxaline has shown in vitro tumor activity against three cell line panels comprising of MCF7 (breast), NCI-H 460 (lung), SF-268 (CNS) . This makes it a promising compound for cancer research and treatment.
Anti-Schizophrenia Applications
Quinoxaline derivatives have been used in drugs to treat schizophrenia . This highlights the potential of 2-Morpholino-3-(trifluoromethyl)quinoxaline in psychiatric research.
Anti-AIDS Applications
Quinoxaline compounds have been used in the treatment of AIDS . This suggests that 2-Morpholino-3-(trifluoromethyl)quinoxaline could have potential applications in HIV research and treatment.
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction in the research of 2-Morpholino-3-(trifluoromethyl)quinoxaline and similar compounds could be focused on their potential applications in medicinal chemistry .
properties
IUPAC Name |
4-[3-(trifluoromethyl)quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)11-12(19-5-7-20-8-6-19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLXLLSRTYGQGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3-(trifluoromethyl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)
![2-(4-ethylpiperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2369981.png)


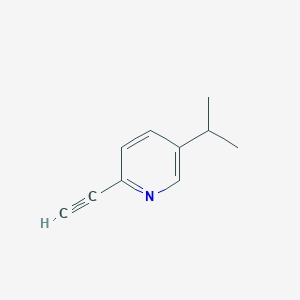
![5-Bromo-2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369987.png)
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)-4-methylpiperidine](/img/structure/B2369988.png)


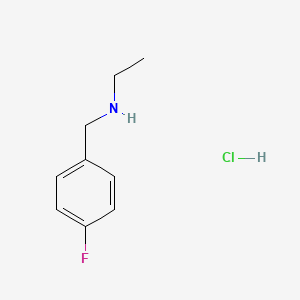
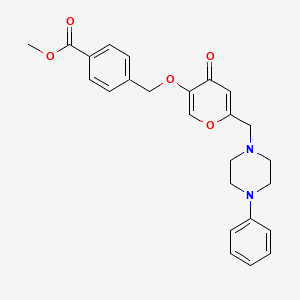
![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)
